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Compound of Interest

Compound Name: m-PEG36-alcohol

Cat. No.: B7908972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)36-

alcohol (m-PEG36-alcohol) as a hydrophilic linker in drug development and bioconjugation. It

covers the core physicochemical properties, applications, and detailed experimental protocols

for its use, with a focus on enhancing the therapeutic potential of conjugated molecules.

Introduction to m-PEG36-alcohol
Methoxy-poly(ethylene glycol)36-alcohol is a monodisperse polyethylene glycol (PEG)

derivative with a chain of 36 ethylene glycol units.[1][2] One terminus is capped with a

chemically inert methoxy group, while the other end presents a reactive primary hydroxyl

group.[1] This structure imparts high hydrophilicity, making it an ideal linker to improve the

solubility, stability, and pharmacokinetic profiles of various therapeutic agents.[1][3]

The PEG chain's ability to create a hydrophilic shield around a conjugated molecule can reduce

aggregation, minimize non-specific binding, and decrease immunogenicity. The terminal

hydroxyl group serves as a versatile handle for further chemical modification, allowing for its

conjugation to a wide array of molecules, including small molecule drugs, peptides, proteins,

and lipids for nanoparticle formulation.
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A clear understanding of the physicochemical properties of m-PEG36-alcohol is crucial for its

effective application.

Property Value Reference(s)

Molecular Formula C73H148O37

Molecular Weight Approximately 1618 g/mol

Appearance White to off-white solid

Solubility
Soluble in water, DMSO, DMF,

and DCM

Purity Typically ≥95%

Storage Conditions
-20°C in a dry, inert

atmosphere

Core Applications of m-PEG36-alcohol as a
Hydrophilic Linker
The unique properties of m-PEG36-alcohol make it a valuable tool in several areas of drug

development.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to the protein's degradation. The linker connecting the target protein ligand and

the E3 ligase ligand is a critical component influencing the PROTAC's efficacy. m-PEG36-
alcohol is frequently used as a building block for PROTAC linkers due to its ability to:

Enhance Solubility: The hydrophilic PEG chain can significantly improve the aqueous

solubility of often hydrophobic PROTAC molecules.

Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are crucial

for enabling the formation of a stable and productive ternary complex between the target

protein and the E3 ligase.
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Improve Cell Permeability: By masking hydrophobic regions of the molecule, PEG linkers

can enhance passive diffusion across cell membranes.

PROTAC Action

Target Protein PROTAC E3 Ligase Ternary Complex Ubiquitination Proteasomal Degradation

Click to download full resolution via product page

PEGylated Nanoparticles and Liposomes
PEGylation, the process of attaching PEG chains to the surface of nanoparticles and

liposomes, is a widely used strategy to improve their therapeutic efficacy. Incorporating m-
PEG36-alcohol derivatives into these formulations offers several advantages:

Prolonged Circulation Time: The hydrophilic PEG layer creates a "stealth" effect, shielding

the nanoparticles from opsonization and subsequent clearance by the mononuclear

phagocyte system (MPS), thereby extending their circulation half-life.

Enhanced Stability: The steric hindrance provided by the PEG chains prevents aggregation

of nanoparticles, improving their colloidal stability.

Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a

higher probability of accumulating in tumor tissues through the enhanced permeability and

retention (EPR) effect.

Nanoparticle Formulation In Vivo Fate

Drug Core Lipid/Polymer Matrix Hydrophilic m-PEG36 Layer {PEGylated Nanoparticle | {Drug Core | Lipid/Polymer Matrix} | m-PEG36 Layer} Bloodstream MPS Clearance Tumor Tissue (EPR)

Click to download full resolution via product page
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Experimental Protocols
This section provides detailed methodologies for the activation of m-PEG36-alcohol and its

conjugation to various molecules.

Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group of m-PEG36-alcohol is not sufficiently reactive for direct

conjugation to many functional groups. Therefore, it must first be activated. A common and

effective method is conversion to a sulfonate ester, such as a tosylate or mesylate, which are

excellent leaving groups for subsequent nucleophilic substitution reactions.

Protocol 1: Tosylation of m-PEG36-alcohol

This protocol describes the conversion of the terminal hydroxyl group to a tosylate group.

Materials:

m-PEG36-alcohol

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (TEA) or Pyridine

Anhydrous Dichloromethane (DCM)

Saturated Sodium Bicarbonate solution

Brine (Saturated NaCl solution)

Anhydrous Sodium Sulfate (Na2SO4)

Silica gel for column chromatography

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:
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Dissolve m-PEG36-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add TEA (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

Add TsCl (1.2 eq) portion-wise to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated

sodium bicarbonate solution (2x) and brine (1x).

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a

DCM/Methanol gradient to yield m-PEG36-tosylate.

Characterization:

¹H NMR: Confirm the presence of the tosyl group by the appearance of aromatic protons

around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm.

Mass Spectrometry: Confirm the molecular weight of the tosylated product.

Conjugation to Amine-Containing Molecules
The activated m-PEG36-tosylate can readily react with primary amines to form a stable

secondary amine linkage.

Protocol 2: Conjugation of m-PEG36-tosylate to a Primary Amine

Materials:
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m-PEG36-tosylate (from Protocol 1)

Amine-containing molecule (e.g., a peptide or small molecule)

Anhydrous Dimethylformamide (DMF)

Diisopropylethylamine (DIPEA)

Purification supplies (e.g., HPLC system)

Procedure:

Dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF under an inert

atmosphere.

Add DIPEA (3.0 eq) to the solution.

Add m-PEG36-tosylate (1.2 eq) to the reaction mixture.

Stir the reaction at room temperature for 24-48 hours. The reaction temperature can be

moderately increased (e.g., to 40-50°C) to accelerate the reaction if the substrates are

stable.

Monitor the reaction progress by LC-MS.

Upon completion, dilute the reaction mixture with water and purify the desired conjugate by

preparative reverse-phase HPLC.

Characterization:

LC-MS: Confirm the molecular weight of the final conjugate.

¹H NMR: Analyze the spectrum to confirm the presence of both the PEG chain and the

conjugated molecule.
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Synthesis of m-PEG36-DSPE for Liposome Formulation
m-PEG36-alcohol can be conjugated to lipids such as 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine (DSPE) to create PEGylated lipids for incorporation into liposomal drug

delivery systems. A common method involves activating the m-PEG36-alcohol, for example,
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by converting it to an N-hydroxysuccinimide (NHS) ester of its corresponding carboxylic acid

derivative, which then reacts with the amine group of DSPE.

Protocol 3: Synthesis of m-PEG36-DSPE

This is a multi-step process that first involves converting the terminal hydroxyl of m-PEG36-
alcohol to a carboxylic acid.

Step 1: Oxidation of m-PEG36-alcohol to m-PEG36-carboxylic acid This can be achieved

using various oxidation methods, such as Jones oxidation or TEMPO-mediated oxidation.

Step 2: Activation of m-PEG36-carboxylic acid with NHS Materials:

m-PEG36-carboxylic acid

N-Hydroxysuccinimide (NHS)

Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

Anhydrous DCM or DMF

Procedure:

Dissolve m-PEG36-carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.

Cool the solution to 0°C.

Add a solution of DCC (1.2 eq) in DCM dropwise.

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

Filter off the dicyclohexylurea (DCU) byproduct.

The filtrate containing the m-PEG36-NHS ester can be used directly in the next step.

Step 3: Conjugation to DSPE Materials:

m-PEG36-NHS ester solution (from Step 2)
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1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

Triethylamine (TEA)

Anhydrous Chloroform/Methanol mixture

Procedure:

Dissolve DSPE (1.0 eq) in a mixture of anhydrous chloroform and methanol.

Add TEA (2.0 eq) to the DSPE solution.

Add the m-PEG36-NHS ester solution to the DSPE solution.

Stir the reaction at room temperature overnight under an inert atmosphere.

Monitor the reaction by TLC.

Upon completion, concentrate the reaction mixture and purify the m-PEG36-DSPE by

column chromatography.

Characterization:

¹H NMR and ³¹P NMR: Confirm the structure of the PEG-lipid conjugate.

Mass Spectrometry (MALDI-TOF): Determine the molecular weight of the final product.

Characterization of m-PEG36-Conjugates
Thorough characterization is essential to confirm the successful synthesis and purity of m-

PEG36-conjugated molecules.
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Technique Purpose
Key Parameters to
Analyze

Reference(s)

Nuclear Magnetic

Resonance (NMR)

To confirm the

covalent attachment

of the PEG linker and

the structural integrity

of the conjugate. To

determine the degree

of PEGylation.

Chemical shifts and

integration of

characteristic peaks

for both the m-PEG36

chain (e.g., the large

signal around 3.6

ppm) and the

conjugated molecule.

Mass Spectrometry

(MS)

To determine the

molecular weight of

the final conjugate

and to assess the

heterogeneity of the

PEGylation.

The mass-to-charge

ratio (m/z) of the

molecular ion peak(s).

The distribution of

peaks can indicate the

number of PEG

chains attached.

High-Performance

Liquid

Chromatography

(HPLC)

To assess the purity of

the conjugate and to

separate the

PEGylated product

from unreacted

starting materials and

byproducts. Can also

be used for

quantification.

Retention time of the

conjugate peak. Peak

area for purity

assessment and

quantification.

Different detector

types (e.g., UV, ELSD)

can be used.

Size Exclusion

Chromatography

(SEC)

To determine the

hydrodynamic size of

the conjugate and to

assess for

aggregation.

Elution volume/time,

which correlates with

the hydrodynamic

radius of the

molecule.

Conclusion
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m-PEG36-alcohol is a versatile and highly effective hydrophilic linker for a wide range of

applications in drug development. Its ability to enhance solubility, stability, and pharmacokinetic

properties makes it a valuable tool for the design of advanced therapeutics, including

PROTACs and nanoparticle-based drug delivery systems. The experimental protocols provided

in this guide offer a foundation for the successful implementation of m-PEG36-alcohol in
research and development settings. Careful execution of these procedures and thorough

characterization of the resulting conjugates are critical for ensuring the quality and efficacy of

the final therapeutic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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